2-Methyl-1,3-benzothiazole-6-carbaldehyde

描述

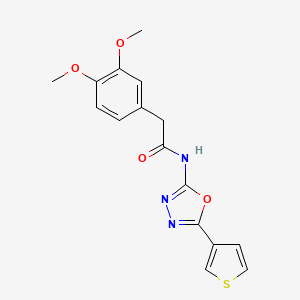

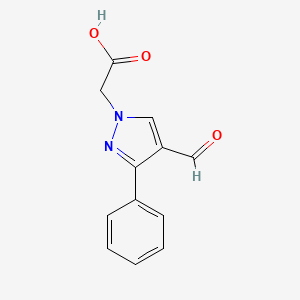

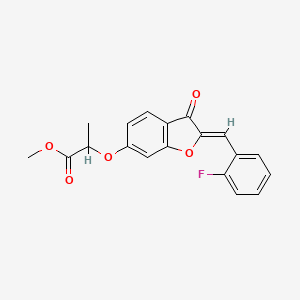

2-Methyl-1,3-benzothiazole-6-carbaldehyde is a chemical compound with the molecular formula C9H7NOS . It has an average mass of 177.223 Da and a monoisotopic mass of 177.024841 Da .

Synthesis Analysis

The synthesis of 2-Methyl-1,3-benzothiazole-6-carbaldehyde and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-benzothiazole-6-carbaldehyde consists of a benzothiazole ring with a methyl group attached at the 2nd position and a carbaldehyde group at the 6th position .Physical And Chemical Properties Analysis

2-Methyl-1,3-benzothiazole-6-carbaldehyde is a powder with a molecular weight of 177.23 . It has a melting point range of 76-81 degrees Celsius .科学研究应用

Non-Linear Optic Applications

Research by Hrobárik et al. (2004) focuses on the synthesis of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications. The study introduces a method for synthesizing 6-dimethylaminobenzothiazole derivatives, highlighting the expected non-linear optical properties of the target molecules, which were studied using the EFISH method (Hrobárik, Sigmundová, & Zahradník, 2004).

Synthesis of Carbonyl Compounds

Calō, Lopez, and Todesco (1972) describe a method using benzothiazole-2-carbaldehyde for the synthesis of aldehydes or ketones from the corresponding amines via transaminations. This approach has broad applications, with yields generally greater than 80%, showcasing the compound's utility in synthesizing carbonyl compounds with high efficiency (Calō, Lopez, & Todesco, 1972).

Preparation of Benzoheterocyclic Carbaldehydes

Luzzio and Wlodarczyk (2009) discuss the preparation of benzoheterocyclic carbaldehydes, including methods starting with methyl-substituted 2-aminobenzoheterocycles. The process involves protecting nitrogen as an N,N-diBoc derivative, followed by free radical halogenation and conversion to aldehyde functionality, highlighting the compound's role in synthetic organic chemistry (Luzzio & Wlodarczyk, 2009).

Spectrophotometric Determination of Acetaldehyde

Lindsay and Day (1965) adapted the 3-methyl-2-benzothiazolone hydrazone test for the spectrophotometric determination of acetaldehyde in lactic starter cultures. This modification utilized equipment for diacetyl determination, demonstrating the compound's application in analytical chemistry for food science (Lindsay & Day, 1965).

Ion Sensing Applications

Ganjali et al. (2007) found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone can serve as a neutral ionophore for preparing an Er(III) membrane sensor with high selectivity. This study underscores the compound's significance in the development of highly selective sensors for analytical applications (Ganjali, Rezapour, Rasoolipour, Norouzi, & Adib, 2007).

安全和危害

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

Benzothiazole derivatives, including 2-Methyl-1,3-benzothiazole-6-carbaldehyde, continue to be a subject of interest in pharmaceutical research due to their wide range of biological activities. Future research may focus on the development of more potent, new, and safe synthetic methodologies for benzothiazole derivatives .

属性

IUPAC Name |

2-methyl-1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWCWMXKLGRFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzothiazole-6-carbaldehyde | |

CAS RN |

20061-51-2 | |

| Record name | 2-methyl-1,3-benzothiazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)

![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)

![4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2676868.png)

![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)